molecular formula C14H13N2NaO2 B2664415 sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate CAS No. 1170796-46-9

sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

Cat. No.: B2664415
CAS No.: 1170796-46-9
M. Wt: 264.26
InChI Key: DUFLRIMCWWKSRR-UHFFFAOYSA-M
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Description

Sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate is a heterocyclic compound featuring a partially hydrogenated indazole core substituted with a phenyl group at position 2 and a sodium carboxylate moiety at position 2. The tetrahydroindazole scaffold imparts conformational rigidity, while the carboxylate group enhances water solubility compared to ester or hydrocarbon analogs.

The synthesis of such compounds typically involves cyclization reactions of hydrazine derivatives with ketones or aldehydes, followed by carboxylation and salt formation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.Na/c17-14(18)13-11-8-4-5-9-12(11)15-16(13)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFLRIMCWWKSRR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=C2C1)C(=O)[O-])C3=CC=CC=C3.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with cyclohexanone derivatives, followed by cyclization and subsequent carboxylation to introduce the carboxylate group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate has been investigated for its role as a pharmacological agent. Its structural analogs have shown promise in various therapeutic areas:

  • Poly(ADP-ribose) Polymerase Inhibition :
    • Compounds related to this indazole derivative have been studied as inhibitors of poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. Research indicates that these inhibitors can selectively target BRCA-deficient cancer cells, enhancing their therapeutic efficacy against certain types of cancer .
  • Tyrosine Kinase Inhibition :
    • Recent studies have demonstrated that indazole derivatives exhibit inhibitory effects on tyrosine kinases, which are implicated in cancer progression. For instance, a series of compounds were synthesized and tested for their ability to inhibit TTK (tyrosine threonine kinase), showing promising results in both enzymatic assays and cancer cell line studies .
  • Monoamine Oxidase Inhibition :
    • This compound has also been evaluated for its potential as a monoamine oxidase inhibitor. Such compounds may be beneficial in treating mood disorders and neurodegenerative diseases by increasing the levels of neurotransmitters .

Case Study 1: PARP Inhibitors

A study by researchers identified a novel series of indazole derivatives that act as PARP inhibitors. These compounds displayed significant antiproliferative activity against BRCA-deficient cancer cells while showing minimal effects on BRCA-proficient cells. The selectivity of these compounds suggests a targeted approach to cancer therapy .

Case Study 2: Tyrosine Kinase Inhibitors

In another investigation, a new set of indazole derivatives was synthesized and tested for their activity against various human cancer cell lines. One compound demonstrated an IC50 value of 1.12 µM against SK-MEL-3 melanoma cells, indicating strong inhibitory potency . This highlights the potential of this compound derivatives in developing targeted cancer therapies.

Data Table: Summary of Biological Activities

Compound TypeTargetActivity (IC50)Reference
PARP InhibitorsBRCA-deficient cancersNot specified
Tyrosine Kinase InhibitorsTTK1.12 µM
Monoamine Oxidase InhibitorsMAONot specified

Mechanism of Action

The mechanism of action of sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties. Additionally, it can interact with DNA and proteins, affecting cellular processes and leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Table 1: Comparison of Sodium 2-Phenyl-4,5,6,7-Tetrahydro-2H-Indazole-3-Carboxylate with Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Storage Conditions Key Features
This compound C₁₄H₁₃N₂O₂Na Calculated: 272.26 High (aqueous) N/A Discontinued; ionic carboxylate enhances solubility.
Ethyl 4,5,6,7-tetrahydro-2H-indazole-3-carboxylate C₁₀H₁₄N₂O₂ 194.23 Moderate (organic) 2–8°C Lipophilic ester; stable at low temperatures.
Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate C₁₁H₁₆N₂O₂ 208.26 Moderate (organic) N/A Methyl substitution alters steric and electronic properties.
Ethyl 4-(3-chlorophenyl)-3,6-dihydroxy-6-methyl-2-(2-pyridyl)-... C₂₂H₂₂ClN₃O₅ 443.88 Low (polar aprotic) N/A Complex substitution pattern; potential for metal coordination or bioactivity.

Solubility and Bioavailability

The sodium carboxylate derivative exhibits superior aqueous solubility due to its ionic nature, making it advantageous for biological assays or formulations requiring hydrophilic carriers. In contrast, ethyl esters (e.g., C₁₀H₁₄N₂O₂) are more lipophilic, favoring membrane permeability and compatibility with organic reaction conditions .

Substituent Effects

  • Phenyl vs.
  • Chlorophenyl and Pyridyl Groups : The chlorophenyl and pyridyl substituents in the complex analog (C₂₂H₂₂ClN₃O₅) suggest applications in catalysis or as pharmacophores, though reduced solubility may limit in vivo utility .

Biological Activity

Sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications supported by relevant research findings.

Chemical Structure : this compound has the molecular formula C14H13N2NaO2C_{14}H_{13}N_2NaO_2 and a molecular weight of approximately 256.25 g/mol. The compound features an indazole ring structure with a carboxylate group that is crucial for its biological activity .

Synthesis Methods : The synthesis typically involves the cyclization of phenylhydrazine with cyclohexanone derivatives under controlled conditions. Common solvents include ethanol or dimethylformamide (DMF), with sodium hydroxide or potassium carbonate as catalysts. This method allows for the introduction of the carboxylate group at the 3-position of the indazole ring .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In various studies:

  • In vitro Studies : The compound has demonstrated effectiveness against several bacterial strains and fungi. Notably, it has been shown to inhibit the growth of Candida albicans and Candida glabrata, suggesting its potential as an antifungal agent .
  • Mechanism of Action : The antimicrobial activity is believed to result from the compound's ability to disrupt cellular processes in pathogens, possibly through interactions with DNA and protein synthesis pathways .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties:

  • Enzyme Inhibition : It has been found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

The compound's anticancer properties have been explored in several studies:

  • Cell Line Studies : Research has indicated that this compound can inhibit cancer cell proliferation in various cancer cell lines. For example, it showed significant activity against human melanoma cells .
  • IC50 Values : In one study involving a series of indazole derivatives, some compounds exhibited IC50 values in the nanomolar range against specific cancer cell lines, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Values
This compoundAntimicrobial, Anti-inflammatoryVaries by study
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acidAnti-inflammatoryED50 = 3.5 mg/kg
2-phenyl-4,5,6,7-tetrahydro-indazole derivativesAnticancerIC50 < 100 nM

This table illustrates the varying biological activities and potency levels among related compounds. This compound is unique due to its specific structural features that confer distinct biological properties .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in MDPI demonstrated that various indazole derivatives showed selective antiprotozoal activity with low cytotoxicity in human cells. Sodium 2-phenyl derivative exhibited promising results against protozoa compared to traditional drugs like metronidazole .
  • Anti-inflammatory Research : Another research highlighted the compound's ability to inhibit COX enzymes effectively. The findings suggest that sodium 2-phenyl derivatives could be developed into new anti-inflammatory therapeutics .

Q & A

Q. Advanced

  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .
  • pH Stability : Incubate in buffers (pH 1–13) and track carboxylate protonation states via FTIR .

How is the compound’s bioactivity evaluated using structural analogs?

Q. Advanced

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • SAR Studies : Modify substituents (e.g., 4-aryl groups) and correlate with activity trends .
  • Molecular Docking : Predict binding to active sites (e.g., COX-2 or AMPA receptors) using AutoDock .

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